Welcome to the BenchChem Online Store!
molecular formula C11H10Cl2N4 B8740325 4,6-Dichloro-N-(2,3-dimethylphenyl)-1,3,5-triazin-2-amine CAS No. 61018-62-0

4,6-Dichloro-N-(2,3-dimethylphenyl)-1,3,5-triazin-2-amine

Cat. No. B8740325
M. Wt: 269.13 g/mol
InChI Key: KXQVQPSJOYRHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04559345

Procedure details

A solution of cyanuryl chloride (18 g) in hot acetone (70 ml) is poured under stirring into water (40 ml). To the so obtained suspension is added, while keeping the temperature to 5° C., 2,3-xylidine (24 ml). Stirring is maintained for 1 hour at 5° C.; then the reaction mixture is filtered, the precipitate is washed with water to neutrality; it is dissolved in ethyl acetate; the solution is dried over Na2SO4. By concentration 16.8 g of the desired compound are obtained. M.p. 186°-188° C. (ethyl acetate/hexane).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH3:19]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=2[CH3:19])[N:7]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the so obtained suspension is added
CUSTOM
Type
CUSTOM
Details
to 5° C.
FILTRATION
Type
FILTRATION
Details
then the reaction mixture is filtered
WASH
Type
WASH
Details
the precipitate is washed with water to neutrality
DISSOLUTION
Type
DISSOLUTION
Details
it is dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NC1=C(C(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.